REACTION_SMILES
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[CH2:20]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH:26]=[CH2:27])[OH:28].[I:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[S:8]([O-:9])(=[O:10])=[O:11].[N+:29]([CH3:30])([O-:31])=[O:32].[Na+:12].[Na+:13].[Na+:14].[O-:15][S:16](=[O:17])(=[O:18])[O-:19]>>[CH:20]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH:26]=[CH2:27])=[O:28]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCCCCCO
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Name
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O=S(=O)([O-])c1ccccc1I
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])c1ccccc1I
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[N+](=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
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Name
|
|
Type
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product
|
Smiles
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C=CCCCCCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |